isoquinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
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Overview
Description
BB-22 4-hydroxyisoquinoline isomer is a synthetic cannabinoid that is structurally similar to BB-22. The primary difference lies in the replacement of the quinoline group with an isoquinoline group attached at the four position . This compound is primarily used for forensic and research applications .
Preparation Methods
The synthesis of BB-22 4-hydroxyisoquinoline isomer involves several stepsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . The compound is then purified to achieve a purity of ≥98% .
Chemical Reactions Analysis
BB-22 4-hydroxyisoquinoline isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BB-22 4-hydroxyisoquinoline isomer is used in various scientific research applications, including:
Biology: It is used in biological studies to understand the interaction of synthetic cannabinoids with biological systems.
Medicine: It is used in medical research to study the potential therapeutic effects and toxicological properties of synthetic cannabinoids.
Industry: It is used in the development of new synthetic cannabinoids for various industrial applications.
Mechanism of Action
The mechanism of action of BB-22 4-hydroxyisoquinoline isomer involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to various physiological effects. The specific molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
BB-22 4-hydroxyisoquinoline isomer is structurally similar to other synthetic cannabinoids such as:
PB-22: This compound has an 8-hydroxyquinoline group instead of the isoquinoline group.
5-fluoro PB-22: This compound is a derivative of PB-22 with a fluorine atom at the five position.
The uniqueness of BB-22 4-hydroxyisoquinoline isomer lies in its specific structural modification, which may result in different physiological and toxicological properties compared to other similar compounds .
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
isoquinolin-4-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-15-26-14-19-10-4-5-11-20(19)24)22-17-27(16-18-8-2-1-3-9-18)23-13-7-6-12-21(22)23/h4-7,10-15,17-18H,1-3,8-9,16H2 |
InChI Key |
RTMDZYWZLPOXLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CN=CC5=CC=CC=C54 |
Origin of Product |
United States |
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